

Application Notes and Protocols for T521 (Casdatifan/AB521) in Combination Therapies

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Compound of Interest

Compound Name: T521

Cat. No.: B1682873

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These application notes provide a comprehensive overview of the preclinical and clinical development of **T521**, also known as casdatifan and AB521, a potent and selective inhibitor of Hypoxia-Inducible Factor-2 α (HIF-2 α). The information is intended to guide further research and development of casdatifan as a monotherapy and in combination with other anti-cancer agents for the treatment of clear cell renal cell carcinoma (ccRCC) and other solid tumors.

Introduction

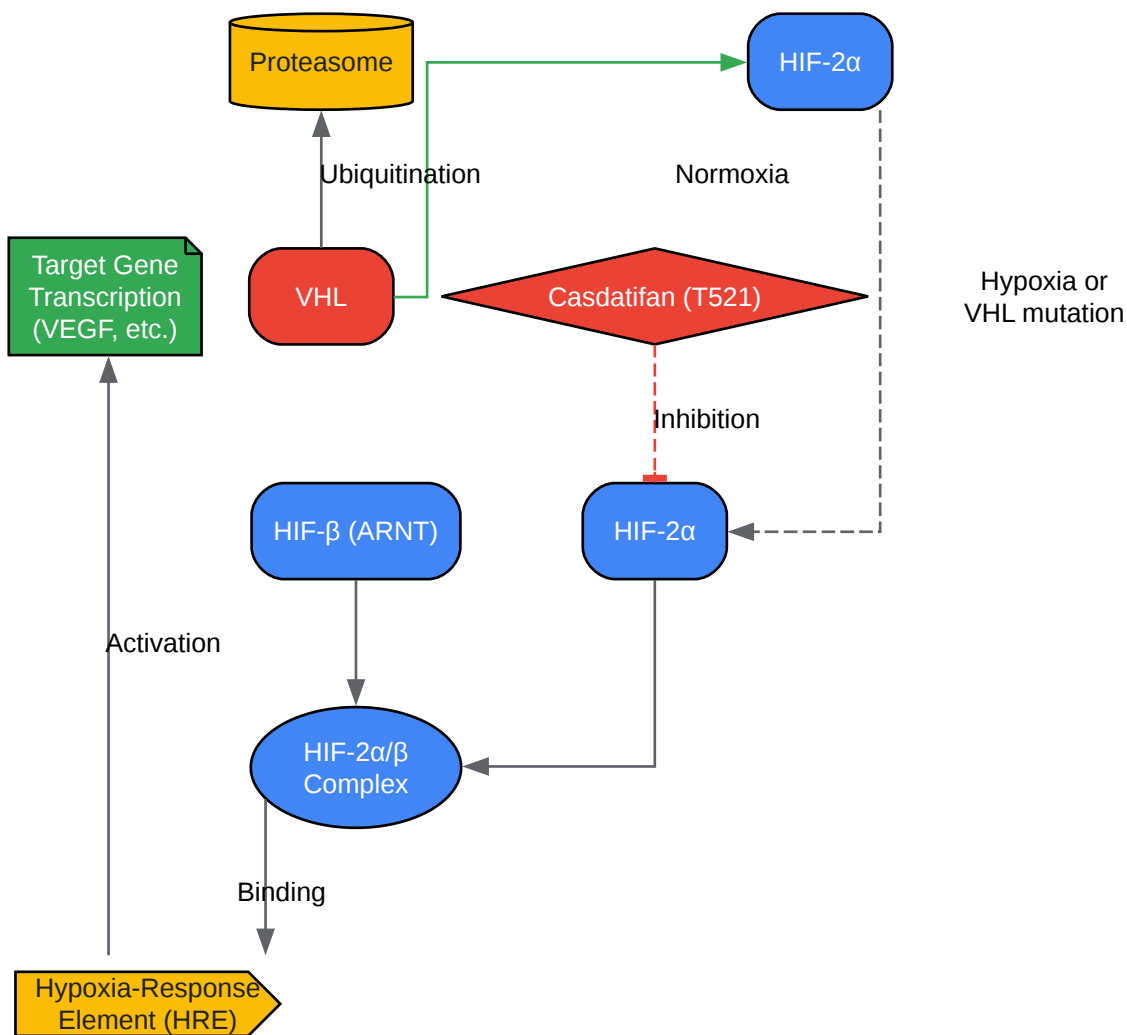
Casdatifan (AB521) is an orally bioavailable small molecule that allosterically inhibits the HIF-2 α transcription factor.[1] In many cancers, including the majority of ccRCC cases, mutations in the von Hippel-Lindau (VHL) gene lead to the constitutive activation of HIF-2 α , even in the presence of normal oxygen levels.[1] This drives the expression of numerous genes involved in tumor growth, proliferation, angiogenesis, and metastasis.[2][3] By targeting HIF-2 α , casdatifan aims to counteract these oncogenic processes.[3] Preclinical and clinical studies are currently evaluating the safety and efficacy of casdatifan, both as a single agent and in combination with other therapies, to enhance its anti-tumor activity.[1][4]

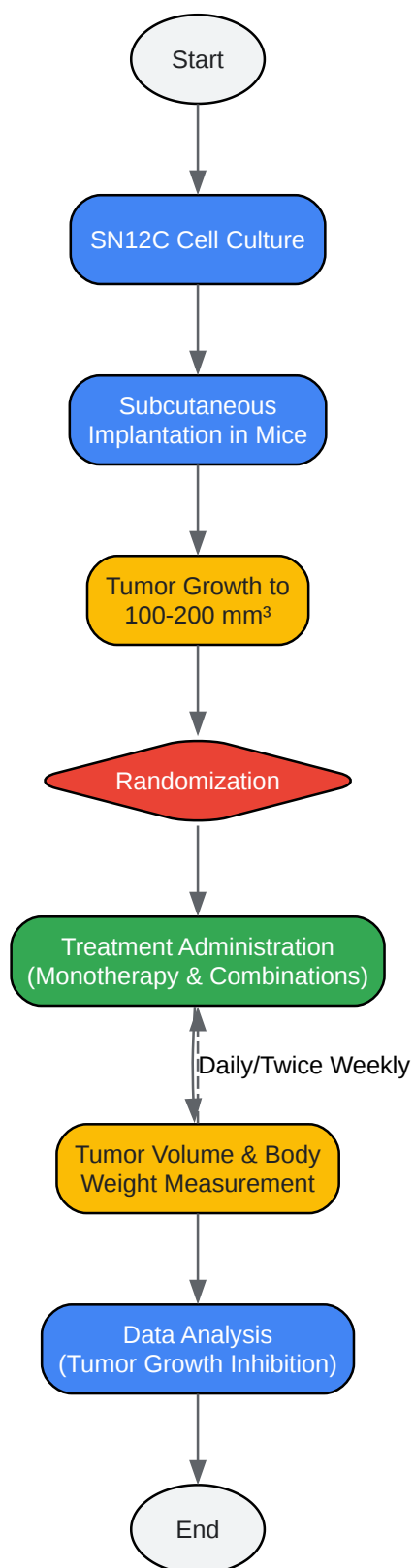
Mechanism of Action: The HIF-2 α Signaling Pathway

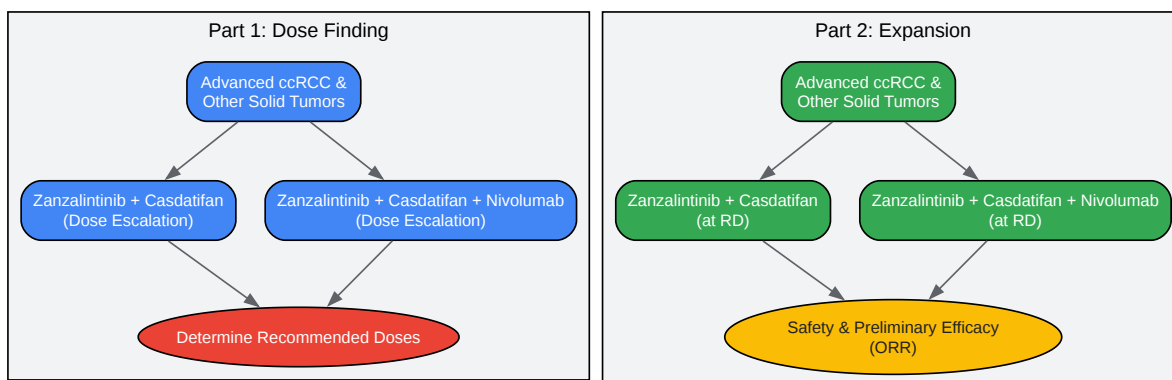
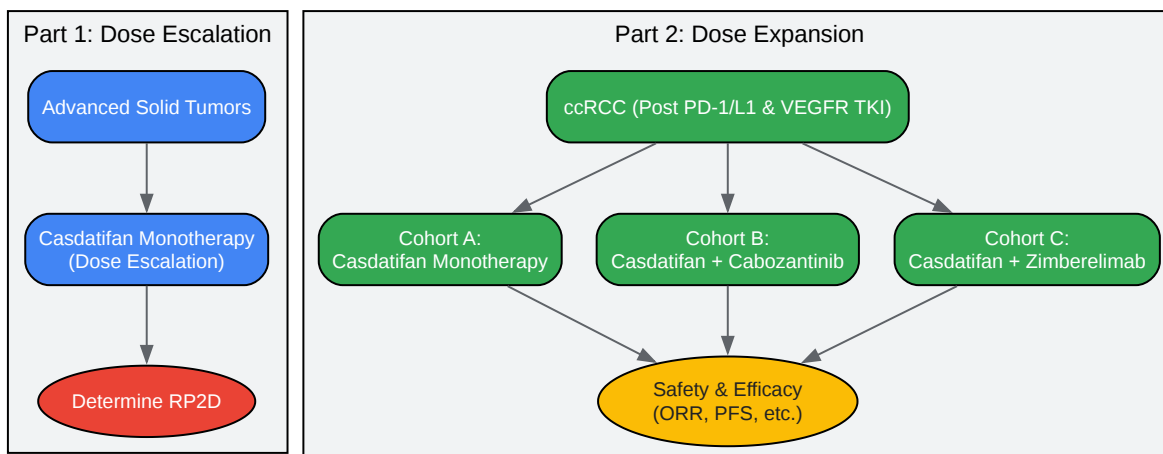
Under normal oxygen conditions (normoxia), the VHL protein targets the alpha subunit of HIFs for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions or in cells with VHL mutations, HIF- α subunits are stabilized, translocate to the nucleus, and dimerize with

HIF- β (also known as ARNT). This HIF-1 α / β or HIF-2 α / β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. Casdatifan selectively binds to a pocket in the PAS-B domain of HIF-2 α , preventing its dimerization with HIF- β and thereby inhibiting the transcription of its target genes.

[1]







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References

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